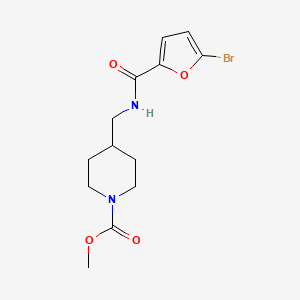

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate (hereafter referred to as the title compound) is a brominated furanone derivative synthesized via a tandem Michael addition-elimination reaction between 3,4-dibromo-5-methoxy-furan-2(5H)-one and 4-methylpiperidine in the presence of potassium fluoride . The asymmetric unit contains two crystallographically independent molecules with R and S configurations, stabilized by weak C–H···O and C–H···Br intermolecular interactions .

Properties

IUPAC Name |

methyl 4-[[(5-bromofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O4/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAILHBCRYWMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound that has drawn interest in various scientific fields due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromofuran moiety and a carboxamide group, contributing to its unique chemical properties. The structure can be represented as follows:

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes, altering biochemical pathways critical for cellular functions.

- Receptor Binding : The compound potentially interacts with various receptors, modulating cellular responses and signaling pathways.

- Signal Transduction Modulation : It could influence signal transduction pathways, leading to diverse biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin . This suggests that the compound may serve as a lead in anticancer drug development.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Findings : The compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

-

Anticancer Research :

- Objective : To assess the cytotoxic potential on cancer cell lines.

- Findings : The compound induced apoptosis in cancer cells, indicating a mechanism that could be exploited for therapeutic purposes.

-

Mechanistic Studies :

- Objective : To elucidate the pathways affected by the compound.

- Findings : Initial results suggest modulation of apoptotic pathways and cell cycle regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-bromofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide | Structure | Potential enzyme inhibition, antimicrobial properties |

| Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate | Structure | Anticancer activity, used as a building block in drug synthesis |

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate":

Information on Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

- Structure and Properties: Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate has a molecular weight of 407.3 and a molecular formula of C18H19BrN2O4 .

Applications of Related Compounds

It is important to note that the search results do not provide direct applications for "Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate". However, they do highlight research on related compounds, suggesting potential areas of interest .

- Antimicrobial Efficacy: Bromopyridine compounds have been studied for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Modifications in the side chains can significantly affect their potency.

- Analgesic Activity: Piperidine derivatives have demonstrated effectiveness in reducing pain responses in animal models, suggesting potential analgesic properties.

- Anticancer Investigations: Furan-containing compounds have been assessed for cytotoxic effects on cancer cell lines, showing promising results that warrant further exploration. Some sulfonamide derivatives with a triazine ring have shown cytotoxic activity against HCT-116, MCF-7, and HeLa tumor cell lines .

- PD-1/PD-L1 Inhibitors: Novel PD-1/PD-L1 small molecule inhibitors have been identified using virtual screening methods .

- Antiarrhythmic Drug Research: Compounds containing a furan ring connected to an imidazolidinedione ring have been developed as Vaughan-Williams class III antiarrhythmic drugs .

Table of Related Compound Applications

| Application | Compound Type | Key Findings/Potential |

|---|---|---|

| Antimicrobial | Bromopyridine compounds | Effective against Staphylococcus aureus and Escherichia coli; potency affected by side chain modifications |

| Analgesic | Piperidine derivatives | Demonstrated pain reduction in animal models |

| Anticancer | Furan-containing compounds | Showed cytotoxic effects on cancer cell lines |

| Anticancer | Sulfonamide derivatives with a triazine ring | Showed cytotoxic activity against HCT-116, MCF-7, and HeLa tumor cell lines |

| Immunotherapy | Small molecule inhibitors | Potential PD-1/PD-L1 ligands |

| Antiarrhythmic | Furan-imidazolidinedione compounds | Developed as Vaughan-Williams class III antiarrhythmic drugs |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The title compound’s key distinguishing feature is the 5-bromofuran-2-carboxamido group attached to the piperidine ring. Below is a comparative analysis with four structurally analogous compounds (Table 1):

Table 1: Structural Comparison of the Title Compound and Analogues

| CAS No. | Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| - | Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate (Title) | Not Provided* | Bromofuran, amide, piperidine, carboxyl | ~350 (estimated) | - |

| 914347-01-6 | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | C12H16BrN3O2 | Bromopyrimidine, piperidine, carboxyl | 322.18 | 0.75 |

| 439944-60-2 | Methyl 4-(4-ethyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate | C13H20N2O4 | Isoxazole, hydroxyl, ethyl, piperidine | 268.31 | - |

| 1234949-01-9 | Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate | C16H22ClN3O3 | Chlorophenyl, carbamoyl, piperidine | 339.82 | - |

Key Observations:

- Heterocyclic Core : The title compound’s bromofuran contrasts with pyrimidine (914347-01-6), isoxazole (439944-60-2), and chlorophenyl (1234949-01-9) groups in analogues. Bromofuran and pyrimidine are aromatic but differ in electronic properties (furan: O-heterocycle; pyrimidine: dual N-heterocycle), affecting hydrogen bonding and reactivity .

- Substituents : The bromo group in the title compound may enhance electrophilic reactivity compared to the chloro group in 1234949-01-7. The isoxazole derivative (439944-60-2) includes a hydroxyl group, increasing hydrophilicity .

- Molecular Weight : The title compound’s higher molecular weight (~350 g/mol) compared to 439944-60-2 (268.31 g/mol) suggests differences in pharmacokinetic properties like membrane permeability.

Q & A

What are the recommended synthetic routes for Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Level: Advanced

Methodological Answer:

The synthesis of this compound can be approached via tandem Michael addition-elimination reactions or carboxamide coupling. For example:

- Tandem Michael Addition-Elimination: React 3,4-dibromo-5-methoxy-furan-2(5H)-one with 4-methylpiperidine in the presence of potassium fluoride (KF). This method leverages the electrophilic nature of the bromofuran moiety and the nucleophilic piperidine derivative .

- Carboxamide Coupling: Activate the carboxylic acid group of 5-bromofuran-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF (dimethylformamide), followed by reaction with methyl 4-(aminomethyl)piperidine-1-carboxylate .

Optimization Strategies:

- Catalyst Selection: KF enhances elimination efficiency in Michael addition reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve coupling reaction yields .

- Purification: Use preparative HPLC with a methanol-buffer mobile phase (65:35, pH 4.6) to isolate the product .

What analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Level: Basic

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC):

- Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) .

- Detection: UV at 254 nm for bromofuran absorption.

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 6.8–7.2 ppm (furan protons) and δ 3.6–4.2 ppm (piperidine methylene and carboxylate groups).

- ¹³C NMR: Confirm the bromofuran (C-Br at ~110 ppm) and carboxylate (C=O at ~170 ppm) moieties.

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H···O/Br) to confirm stereochemistry .

How can researchers investigate the biological activity of this compound, and what structural features suggest potential targets?

Level: Advanced

Methodological Answer:

- Structural Insights:

- Assay Design:

- In Vitro Enzymatic Assays: Test inhibition of serine proteases (e.g., trypsin) or kinases (e.g., MAPK) using fluorogenic substrates.

- Cellular Uptake Studies: Use fluorescent labeling (e.g., BODIPY tags) to evaluate membrane permeability .

What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

Level: Advanced

Methodological Answer:

- Impurity Profiling:

- HPLC-MS: Compare retention times and mass spectra with reference standards (e.g., brominated byproducts or unreacted intermediates) .

- Spiking Experiments: Add known impurities (e.g., methyl 4-(aminomethyl)piperidine-1-carboxylate) to validate detection limits .

- Quantitative Analysis:

- Use a calibration curve with impurity standards (e.g., 1-[(2'-carboxybiphenyl-4-yl)methyl] derivatives) at concentrations of 0.1–5.0 µg/mL .

How does the crystal structure of related piperidine derivatives inform conformational analysis of this compound?

Level: Advanced

Methodological Answer:

- Crystallographic Data:

- Conformational Flexibility:

What are the best practices for ensuring compound stability during storage and experimental use?

Level: Basic

Methodological Answer:

- Storage Conditions:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the bromofuran group .

- Atmosphere: Use argon or nitrogen to avoid oxidation of the piperidine nitrogen .

- Handling:

- Prepare fresh solutions in anhydrous DMSO or methanol to minimize hydrolysis of the carboxylate ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.